6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 2,4-difluorophenyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Ethoxylation: The ethoxy group is introduced via an alkylation reaction, typically using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of other valuable compounds and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: This compound shares a similar pyridopyrimidine core but has a different substituent pattern.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, presenting structural similarities and diverse biological activities.
Uniqueness
6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-difluorophenyl group and the ethoxy group enhances its potential as a kinase inhibitor and its applicability in various research fields.
Properties
CAS No. |
917759-95-6 |
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Molecular Formula |
C15H12F2N4O |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-4-3-8(16)7-10(9)17/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI Key |
NNXDBPPJXRKCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=C(C=C3)F)F)N |
Origin of Product |
United States |
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